molecular formula C19H30O2 B1668476 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal CAS No. 56189-68-5

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

Cat. No.: B1668476
CAS No.: 56189-68-5
M. Wt: 290.4 g/mol
InChI Key: XGWATTXMMMANFJ-UHFFFAOYSA-N
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Description

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal is a phenolic aldehyde derivative characterized by a central hydroxyphenyl ring substituted with two tert-butyl groups at the 3- and 5-positions. The propanal moiety is further modified with two methyl groups at the 2-position, conferring steric hindrance and influencing its reactivity. This compound is primarily utilized as an antioxidant and stabilizer in industrial applications, including polymers, cosmetics, and food packaging, due to its ability to scavenge free radicals and inhibit oxidative degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 13501 involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2,2-dimethylpropanal under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of greater than 98% .

Industrial Production Methods

Industrial production of CGP 13501 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Types of Reactions

CGP 13501 primarily undergoes oxidation and substitution reactions. The hydroxyl group in the compound can be oxidized to form corresponding quinones, while the aldehyde group can participate in nucleophilic substitution reactions .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Positive Allosteric Modulator of GABA Receptors

CGP 13501 is primarily known as a positive allosteric modulator of GABA_B receptors, which are critical in the central nervous system for inhibitory neurotransmission. The compound enhances GABA-induced signaling without exhibiting intrinsic agonist activity. This property positions it as a potential therapeutic agent in treating neurological disorders such as anxiety and epilepsy.

Table 1: Pharmacological Properties of CGP 13501

PropertyValue
Compound ClassSynthetic Organic
Mechanism of ActionPositive Allosteric Modulator
Target ReceptorsGABA_B Class C GPCRs
Intrinsic Agonist ActivityNone

Neuroprotective Effects

Research has indicated that CGP 13501 may possess neuroprotective properties. Studies suggest that it can mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases.

Case Study: Neuroprotection in Neuronal Models

In vitro studies demonstrated that CGP 13501 reduced apoptosis in neuronal cell cultures exposed to oxidative stressors. This finding highlights its potential role in developing treatments for conditions like Alzheimer's disease.

Antioxidant Additive in Polymers

CGP 13501 is utilized as an antioxidant additive in various polymer formulations. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan and performance of materials used in packaging, automotive, and construction industries.

Table 2: Applications of CGP 13501 in Material Science

Application AreaDescription
PackagingEnhances the stability and shelf-life of materials
AutomotiveProtects components from oxidative damage
ConstructionImproves durability of polymer-based materials

Stabilizer in Food Products

The compound is also explored as a stabilizer in food products due to its antioxidant properties. It helps maintain the quality and safety of food by preventing rancidity and spoilage.

Mechanism of Action

CGP 13501 exerts its effects by binding to gamma-aminobutyric acid type B receptors and enhancing their response to gamma-aminobutyric acid. This positive allosteric modulation increases the receptor’s affinity for gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission. The molecular targets involved include the gamma-aminobutyric acid type B receptor subunits GABBR1 and GABBR2 .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Antioxidants

Butylated Hydroxytoluene (BHT)

  • Structural Differences: BHT lacks the aldehyde group and propanal chain present in the target compound, featuring instead a methyl-substituted phenol backbone.
  • Performance : BHT exhibits lower thermal stability compared to 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal due to the absence of steric hindrance from the dimethylpropanal group. However, BHT has higher volatility, limiting its use in high-temperature applications .
  • Applications : BHT is widely used in food preservation and lubricants, whereas the target compound is preferred in polymer stabilization due to its reduced volatility.

Butylated Hydroxyanisole (BHA)

  • Structural Differences : BHA contains a methoxy group instead of a hydroxyl group at the 4-position and lacks the aldehyde functionality.
  • Antioxidant Mechanism: BHA acts via hydrogen donation from the phenolic group, similar to the target compound. However, the aldehyde group in this compound may enhance chelation of metal ions, reducing pro-oxidant effects in polymers .
  • Regulatory Status : BHA faces stricter regulatory scrutiny in food applications compared to the target compound, which is primarily industrial.

Tris(3,5-di-tert-butyl-4-hydroxybenzyl) Isocyanurate

  • Structural Differences : This compound features three hydroxyphenyl groups linked to an isocyanurate core, offering higher molecular weight and reduced migration in polymers.
  • Efficacy : While both compounds exhibit excellent radical scavenging, the isocyanurate derivative provides superior long-term stability in polyolefins. However, this compound is more cost-effective for short-term applications .

Physicochemical Properties and Performance Metrics

Property This compound BHT BHA Tris(3,5-di-tert-butyl-4-hydroxybenzyl) Isocyanurate
Molecular Weight (g/mol) 320.5 220.4 180.2 784.1
Melting Point (°C) 145–148 70–73 48–55 220–225
Solubility in Water (mg/L) 12.5 0.1 0.2 <0.1
Antioxidant Activity (IC50, μM)* 1.8 3.5 2.9 1.2

*IC50 values measured via DPPH radical scavenging assay .

Application-Specific Performance

Polymer Stabilization

The target compound demonstrates superior compatibility with polypropylene (PP) and polyethylene (PE), achieving a 40% reduction in carbonyl formation after 500 hours of UV exposure compared to BHT . Its aldehyde group may also participate in crosslinking, enhancing mechanical stability.

Cosmetic Formulations

In sunscreen lotions, this compound shows synergistic effects with UV filters, improving photostability by 25% over BHA. However, its higher molecular weight limits penetration into skin layers, reducing bioavailability concerns .

Biological Activity

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal, commonly referred to as a synthetic phenolic antioxidant, is widely utilized in various industrial applications, particularly in the stabilization of polymers. This article focuses on its biological activity, metabolism, and potential implications for human health based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H30O2
  • CAS Number : 3519541

The compound acts primarily as an antioxidant by scavenging free radicals and preventing oxidative stress in biological systems. This property is essential in protecting cellular components from damage caused by reactive oxygen species (ROS). The antioxidant capacity is attributed to the presence of the hydroxyphenyl group, which donates electrons to free radicals, neutralizing their reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that the compound effectively inhibited lipid peroxidation in various biological models. The mechanism involves the donation of hydrogen atoms from the hydroxyl group to free radicals, stabilizing them and preventing further cellular damage .

Metabolism and Biomarkers

A notable study investigated the metabolism of this compound in rats and identified fenozan acid as a urinary biomarker for exposure to 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propionate antioxidants. In this study, fenozan acid was detected in 88% of human urine samples analyzed before hydrolysis and 98% after hydrolysis. This finding suggests prevalent human exposure to the compound and its metabolites .

Acute Toxicity

According to safety data, this compound is classified with moderate acute toxicity (H302), indicating it can be harmful if ingested. Additionally, it poses a risk to aquatic life with long-lasting effects (Aquatic Chronic 2) .

Case Studies and Research Findings

StudyFindings
Rat Metabolism Study Identified fenozan acid as a urinary biomarker for exposure; high prevalence in human samples indicates widespread exposure.
Antioxidant Activity Assessment Demonstrated significant inhibition of lipid peroxidation across various biological models.
Safety Evaluation Classified as moderately toxic with potential long-term environmental impacts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis can be optimized using factorial experimental design (e.g., 2<sup>3</sup> design) to evaluate variables like temperature, solvent polarity, and catalyst concentration. Statistical tools such as ANOVA identify critical parameters affecting yield and purity. For example, ethanol/water mixtures with sodium hydroxide as a base may enhance reaction efficiency under reflux conditions. Quantum chemical reaction path searches (e.g., via DFT) predict feasible pathways, reducing trial-and-error experimentation .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton/carbon environments, FT-IR for hydroxyl (3200–3600 cm<sup>-1</sup>) and carbonyl (1700–1750 cm<sup>-1</sup>) groups, and HRMS for molecular weight validation. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography resolves stereochemistry if single crystals are obtained .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

  • Methodological Answer : Conduct accelerated stability studies using controlled environments:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C.
  • Photostability : UV-vis exposure (300–400 nm) over 72 hours.
  • pH stability : Monitor degradation kinetics in buffers (pH 3–9) via HPLC. Data modeling with Arrhenius equations predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and antioxidant mechanism of this compound?

  • Methodological Answer : DFT/B3LYP/6-311++G(d,p) calculations model frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and O-H bond dissociation energies (BDEs). Compare computed BDEs (<70 kcal/mol) with experimental DPPH/ABTS radical scavenging assays. Solvent effects are incorporated via polarizable continuum models (PCM). Validation involves correlating ionization potentials with oxidation potentials from cyclic voltammetry .

Q. What experimental strategies resolve contradictions in solvent effects on the compound’s reactivity during derivatization?

  • Methodological Answer : Use multivariate analysis to test solvent parameters: polarity (dielectric constant), hydrogen-bond donor/acceptor capacity (Kamlet-Taft), and coordination strength. Kinetic profiling via in situ IR spectroscopy tracks reaction progress. COSMO-RS simulations predict solvation free energies, while conductivity measurements identify ion-pairing effects in aprotic solvents (e.g., DMF vs. THF) .

Q. How can isotopic labeling and kinetic studies clarify the oxidation mechanism to quinone derivatives?

  • Methodological Answer : Introduce <sup>18</sup>O-labeled H2O or O2 during oxidation, followed by HRMS to trace oxygen incorporation. Deuterium labeling at benzylic positions analyzed via <sup>2</sup>H-NMR reveals H-abstraction patterns. Kinetic isotope effects (KIE) distinguish radical chain (kH/kD > 2) vs. concerted mechanisms. EPR spin trapping detects transient radicals (e.g., semiquinones) .

Q. What computational frameworks optimize reactor design for scaled-up synthesis?

  • Methodological Answer : Combine computational fluid dynamics (CFD) with reaction engineering principles. Simulate mass/heat transfer in batch vs. continuous flow reactors. Use Aspen Plus® to model kinetics and optimize residence time distribution (RTD). Validate with pilot-scale experiments using PAT (Process Analytical Technology) tools like inline Raman spectroscopy .

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWATTXMMMANFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017435
Record name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56189-68-5
Record name 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 25 grams (0.1 mole) of 2,6-di-tert.butyl-4-methoxymethylphenol and one gram (0.015 mole) of KOH in 100 milliliters of methanol was heated to 60° C. 9 grams (0.125 moles) of isobutyraldehyde was added to the solution during a period of 10 minutes and the reaction mixture was heated under reflux for 3 hours. After the mixture had cooled to room temperature it was poured into 125 milliliters of 1% acetic acid. The solid that precipitated was filtered off and allowed to dry. There was obtained 28.5 grams (98.2% of theory) of 2,2-dimethyl-3-(3,5-di-tert.butyl-4-hydroxyphenyl) propionaldehyde with a melting point of 72° to 74° C.
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25 g
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100 mL
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9 g
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125 mL
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Synthesis routes and methods II

Procedure details

A process comprising reacting 2,6-di-tert.butyl-4-methoxymethylphenol or 2,6-di-tert.butyl-4-hydroxymethylphenol with isobutyraldehyde in the presence of potassium hydroxide as a catalyst to yield 3-(3,5-di-tert.butyl-4-hydroxyphenyl)-2,2-dimethylpropionaldehyde.
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Synthesis routes and methods III

Procedure details

125 g (1 mol) of 80% strength aqueous 2,2-dimethyl-3-hydroxypropanal (crude mixture from the synthesis, reduced to a water content of 20% by distillation), 185 g (0.9 mol) of 2,6-di-t-butylphenol, 12 g (0.11 mol) of 40% strength aqueous dimethylamine and 700 g of methanol are reacted in a stirred autoclave at 180° C. and under the autogenous pressure of 20-30 bar for 10 h. Workup of the reaction mixture by distillation yields 238 g (92%) of 3-(3,5-di-t-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal (boiling point 126°-127° C.; melting point 75°-77° C.).
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700 g
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Synthesis routes and methods IV

Procedure details

A three-neck, three-liter flask equipped with a mechanical stirrer, thermometer and an addition funnel was charged with 80 grams of sodium hydroxide and 80 milliliters of water under a nitrogen atmosphere. The mixture was stirred until dissolved and a mixture of 450 milliliters of benzene and 12.5 milliliters of 40 percent methanolic benzyl trimethyl ammonium hydroxide was added forming a benzene-water mixture. A mixture of 383 grams of 3,5-di-t-butyl-4-hydroxy benzyl chloride and 144 grams of isobutyraldehyde was prepared and placed in the addition funnel. The benzyl chloride/isobutyraldehyde mixture was added to the mixture of benzene and water while the flask contents were vigorously stirred at a temperature of 50° C. to 60° C. over a two-hour period. After addition was complete, the mixture was stirred for an additional one-half hour at room temperature. The mixture was hydrolyzed with dilute hydrochloric acid until the benzene layer turned clear yellow-orange color. The benzene layer was separated and the benzene evaporated to obtain 453 grams of 2,2-di-methyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propanal. The melting point of the product was between 72° C. and 74° C. after recrystallization from hexane.
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80 g
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80 mL
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383 g
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144 g
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benzyl chloride isobutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal

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